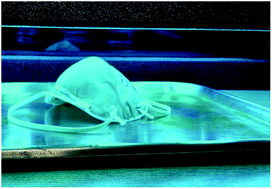Ultraviolet-C and other methods of decontamination of filtering facepiece N-95 respirators during the COVID-19 pandemic
Photochemical & Photobiological Sciences Pub Date: 2020-04-24 DOI: 10.1039/D0PP00131G
Abstract
During global health emergencies such as the current COVID-19 pandemic, the decontamination of single-use personal protective equipment (PPE) becomes a necessary means to keep up with the growing demand from healthcare workers and patients alike. Many unverified methods are being considered, which can pose the risk of incomplete decontamination and lead to catastrophic results. Several factors come into play when determining the suitability of such methods including the quality of the decontamination technique, the targeted pathogen, cost, ease of installation and use, rate of sterilization, and the surface or material to be sterilized. The germicidal properties of ultraviolet-C are well known. This review will cover the most commonly described methods for the sterilization of N95 respirators, namely, ultraviolet germicidal irradiation, hydrogen peroxide vaporization, microwave-generated steaming, and dry heating. These techniques have been tested previously and have demonstrated efficacy in reducing or inactivating viral and bacterial pathogens, although testing against SARS-CoV-2 specifically has not been done. Moreover, it must be emphasized that proper disposal after a single use is still ideal under normal circumstances.

Recommended Literature
- [1] Hantzsch reaction on free nano-Fe2O3catalyst: excellent reactivity combined with facile catalyst recovery and recyclability†
- [2] Supercritical fluid extraction of grape seeds: extract chemical composition, antioxidant activity and inhibition of nitrite production in LPS-stimulated Raw 264.7 cells
- [3] Radioactive fallout in the United States due to the Fukushima nuclear plant accident
- [4] Morphologically controllable synthesis of core–shell structured Au@Cu2O with enhanced photocatalytic activity†
- [5] A cyclic RGD-coated peptidenanoribbon as a selective intracellular nanocarrier†
- [6] Dry powder injection on chip†
- [7] Synthesis and properties of aggregation-induced emission enhancement compounds derived from triarylcyclopentadiene†
- [8] Back matter
- [9] RNA-targeting low-molecular-weight fluorophores for nucleoli staining: synthesis, in silico modelling and cellular imaging†
- [10] Identification of Endogenous 19-Nortestosterone in Pregnant Ewes by Gas Chromatography–Mass Spectrometry









